![molecular formula C8H14N2O B2706950 1-isopropyl-3-(methoxymethyl)-1H-pyrazole CAS No. 1498466-67-3](/img/structure/B2706950.png)
1-isopropyl-3-(methoxymethyl)-1H-pyrazole
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Overview
Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. Substituted pyrazoles refer to the class of compounds where one or more hydrogen atoms in the pyrazole ring are replaced by other groups .
Synthesis Analysis
Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine. The synthesis of substituted pyrazoles would involve the use of substituted α,β-unsaturated carbonyl compounds or substituted hydrazines .
Molecular Structure Analysis
The pyrazole ring is a 5-membered aromatic ring with two nitrogen atoms. In “1-isopropyl-3-(methoxymethyl)-1H-pyrazole”, the 1-isopropyl and 3-methoxymethyl groups are attached to the first and third carbon atoms of the pyrazole ring, respectively .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The reactivity of a substituted pyrazole would depend on the nature of the substituent groups .
Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole compound would depend on its specific structure. Factors that could influence these properties include the nature of the substituent groups and the presence of other functional groups .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(methoxymethyl)-1-propan-2-ylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-7(2)10-5-4-8(9-10)6-11-3/h4-5,7H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZQTDCMFWBQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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